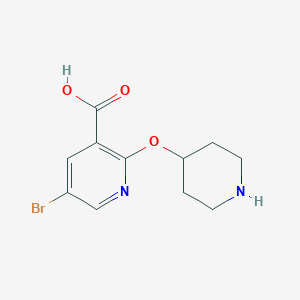
5-Bromo-2-(piperidin-4-yloxy)nicotinic acid
Vue d'ensemble
Description
5-Bromo-2-(piperidin-4-yloxy)nicotinic acid (5-Br-2-PIONA) is an important organic compound that has been widely studied due to its unique properties and potential applications in a variety of fields. 5-Br-2-PIONA is a derivative of nicotinic acid (vitamin B3) and is used in a variety of research applications, including synthesis, drug development, and biochemistry. This compound has been studied for its potential to interact with various biological systems, including the nervous system, the immune system, and the cardiovascular system.
Applications De Recherche Scientifique
Herbicidal Activity and Structure-Activity Relationships
Nicotinic acid derivatives have been synthesized and studied for their potential as herbicides. For instance, N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, demonstrated significant herbicidal activity against certain weed species. The research detailed the structure-activity relationships (SARs), facilitating the development of new herbicides targeting monocotyledonous weeds (Yu et al., 2021). Additionally, aryl-formyl piperidinone derivatives, incorporating nicotinic acid, were designed and synthesized, showing notable herbicidal activity. This study highlighted the potential of these compounds as green HPPD inhibitors (Fu et al., 2021).
Multifunctional Piperidines and Structural Diversification
A collection of multifunctional 1,3,5-trisubstituted piperidines, originating from commercially available 5-bromonicotinic acid, was synthesized. This research provided a diastereoselective strategy for accessing diverse stereochemistries and functional groups, proving crucial for further structural diversification and combinatorial chemistry protocols (Díaz et al., 2008).
Enantiomeric Resolution and Simulation Studies
The enantiomeric resolution and simulation studies of specific enantiomers of a compound structurally related to 5-bromo-nicotinic acid derivatives were conducted. This research is significant in understanding the chiral recognition mechanisms and could be instrumental for the resolution of stereomers in various matrices (Ali et al., 2016).
Stereoselective Synthesis and Ring Transformations
Studies have focused on the stereoselective synthesis of cis-3,4-disubstituted piperidines, highlighting the versatility of ring transformation methodologies. This approach provides access to 4-acetoxy-, 4-hydroxy-, 4-bromo-, and 4-formyloxypiperidines, serving as valuable templates in medicinal chemistry (Mollet et al., 2011).
Propriétés
IUPAC Name |
5-bromo-2-piperidin-4-yloxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3/c12-7-5-9(11(15)16)10(14-6-7)17-8-1-3-13-4-2-8/h5-6,8,13H,1-4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMXIRUDQBAEQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C(C=C(C=N2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(piperidin-4-yloxy)nicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



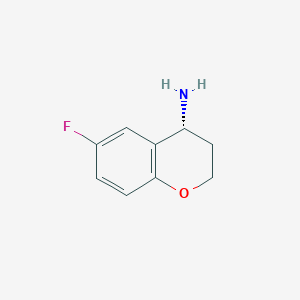
![Sodium (2R)-2-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate](/img/structure/B1394236.png)
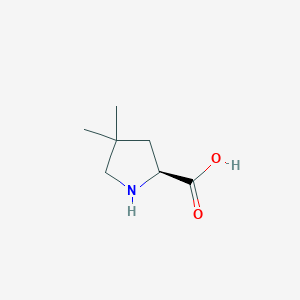
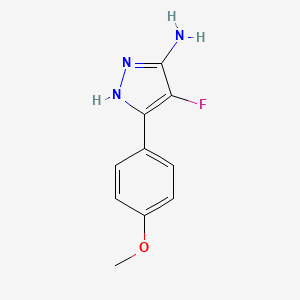
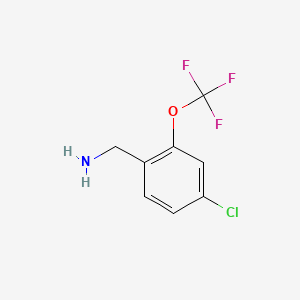
![(1R,4R,5R)-3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B1394244.png)
![2,6-Dimethylbenzo[d]thiazol-5-amine](/img/structure/B1394246.png)
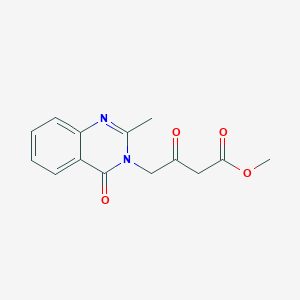
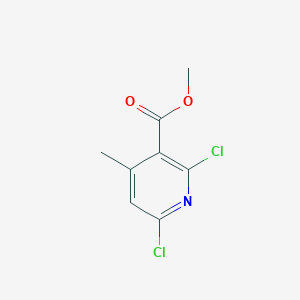
![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1394250.png)
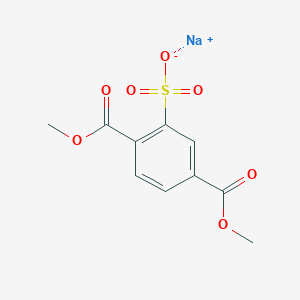
![3-[1-(4-Fluoro-phenyl)-5-oxo-pyrrolidin-3-yl]-3-oxo-propionic acid methyl ester](/img/structure/B1394252.png)

![1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B1394257.png)